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Compound of Interest

Compound Name: N-Methylpentylamine

Cat. No.: B1582414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass

spectrometry fragmentation pattern of N-Methylpentylamine (C₆H₁₅N). Understanding these

fragmentation pathways is crucial for the unambiguous identification and characterization of

this compound and related structures in various scientific applications, including

pharmaceutical research and metabolomics.

Principles of Amine Fragmentation in Mass
Spectrometry
N-Methylpentylamine, as an aliphatic secondary amine, follows predictable fragmentation

rules upon electron ionization. The presence of a nitrogen atom significantly influences the

fragmentation process. According to the Nitrogen Rule, a molecule with an odd number of

nitrogen atoms will have an odd nominal molecular weight and its molecular ion will have an

odd mass-to-charge ratio (m/z).[1]

The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage.[1][2] This

process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen

atom. This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation.

The largest alkyl group at the alpha-carbon is preferentially lost as a radical.[2]
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Mass Spectrum Analysis of N-Methylpentylamine
The mass spectrum of N-Methylpentylamine is characterized by several key ions that are

indicative of its structure. The molecular ion (M⁺) is expected at an m/z of 101, corresponding

to its molecular weight.[3][4] While present, this peak is often of low intensity in linear aliphatic

amines.

Molecular Ion
The molecular ion peak for N-Methylpentylamine appears at m/z 101. Its presence confirms

the molecular weight of the compound.

Primary Fragmentation Pathway: Alpha-Cleavage
N-Methylpentylamine has two potential sites for alpha-cleavage: the bond between the first

and second carbon of the pentyl chain (Cα-Cβ) and the methyl-nitrogen bond (Cα-N).

Loss of a Butyl Radical: The most favorable fragmentation is the cleavage of the Cα-Cβ bond

on the pentyl chain. This results in the loss of a butyl radical (•C₄H₉) and the formation of a

highly stable, resonance-stabilized iminium ion. This fragment appears as the base peak at

m/z 58. The high intensity of this peak is a hallmark of the N-methylpentyl structure.

Loss of a Methyl Radical: A less favorable alpha-cleavage involves the loss of the methyl

group as a radical (•CH₃). This fragmentation pathway leads to the formation of an ion at m/z

86.

Data Presentation: Fragmentation Pattern of N-
Methylpentylamine
The quantitative data from the electron ionization mass spectrum of N-Methylpentylamine is

summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data

Center.[3][5]
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m/z
Relative Intensity
(%)

Proposed
Fragment Ion

Ion Structure

101 ~5%
Molecular Ion

[C₆H₁₅N]⁺
[CH₃(CH₂)₄NHCH₃]⁺

86 ~15% [M - CH₃]⁺ [CH₃(CH₂)₄NH]⁺

72 ~8% [M - C₂H₅]⁺ [C₄H₁₀N]⁺

58 100%
[M - C₄H₉]⁺ (Base

Peak)

[CH₂=NH⁺CH₃] ↔

[⁺CH₂-NHCH₃]

44 ~30% [C₂H₆N]⁺ [CH₃NHCH₂]⁺

43 ~20% [C₃H₇]⁺ [CH₃CH₂CH₂]⁺

41 ~25% [C₃H₅]⁺ [CH₂=CHCH₂]⁺

30 ~10% [CH₄N]⁺ [CH₂=NH₂]⁺

Visualization of Fragmentation Pathways
The logical relationships of the core fragmentation mechanisms are depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion
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α-cleavage

[M - CH₃]⁺
m/z = 86α-cleavage

•C₄H₉

(Butyl Radical)

•CH₃

(Methyl Radical)
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Primary fragmentation pathways of N-Methylpentylamine.

Experimental Protocols
The following section outlines a typical experimental protocol for acquiring an electron

ionization mass spectrum for a volatile liquid amine like N-Methylpentylamine, often using a

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation
Sample: N-Methylpentylamine (liquid).

Solvent: High-purity methanol or dichloromethane.

Procedure: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in the chosen solvent.

The concentration may need to be optimized based on instrument sensitivity.

Instrumentation and Methodology
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization

source.

GC Conditions:

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

Injector Temperature: 250 °C.

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

5% phenyl polysiloxane).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase at 10 °C/min to 250 °C.

Final hold: Hold at 250 °C for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 25 - 200.

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
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This guide provides a foundational understanding of the fragmentation behavior of N-
Methylpentylamine under electron ionization, which is essential for its accurate identification

in complex matrices. The provided data and protocols can serve as a valuable resource for

researchers in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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